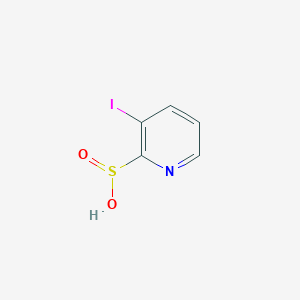
3-Iodopyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodopyridine-2-sulfinic acid: is a chemical compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom attached to the third carbon of the pyridine ring and a sulfinic acid group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyridine-2-sulfinic acid typically involves the iodination of pyridine derivatives. One common method is the halogenation of pyridine at the third carbon position using iodine. This can be achieved through various halogenation reactions, often involving catalysts such as iodotrimethylsilane. The sulfinic acid group can be introduced through sulfonation reactions, where the pyridine derivative is treated with sulfonating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to form deiodinated pyridine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Iodopyridine-2-sulfonic acid.
Reduction: Pyridine-2-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodopyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Iodopyridine-2-sulfinic acid involves its interaction with various molecular targets. The iodine atom and sulfinic acid group confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Similar structure but with the iodine atom at the second carbon position.
4-Iodopyridine: Iodine atom at the fourth carbon position.
3-Bromopyridine: Bromine atom instead of iodine at the third carbon position.
Uniqueness: 3-Iodopyridine-2-sulfinic acid is unique due to the presence of both an iodine atom and a sulfinic acid group. This combination of functional groups provides distinct reactivity and makes it a versatile compound in synthetic and research applications.
Eigenschaften
Molekularformel |
C5H4INO2S |
|---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
3-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
YSUUSRQJKZPWGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)S(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


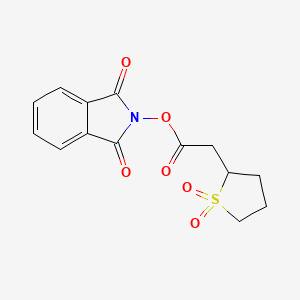
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
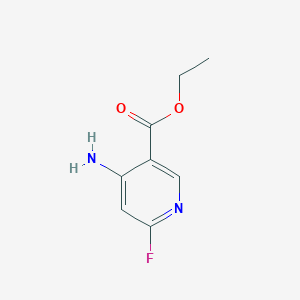
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
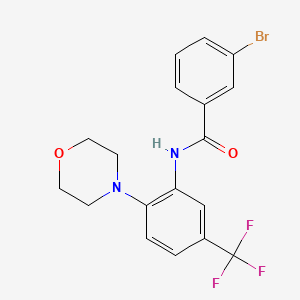
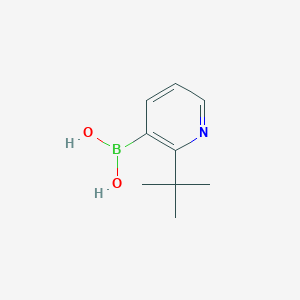
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
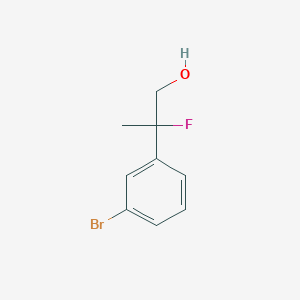

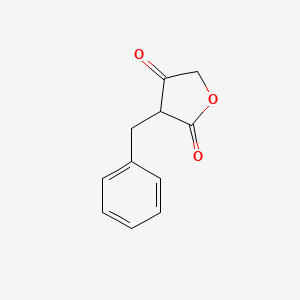
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
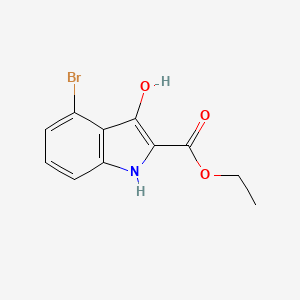
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
